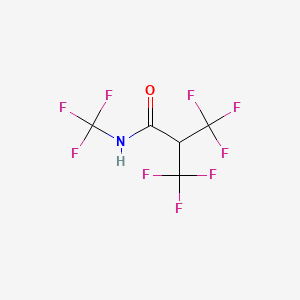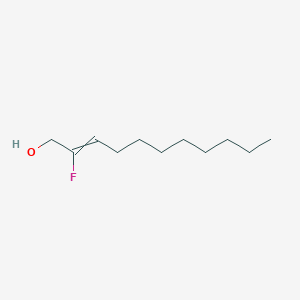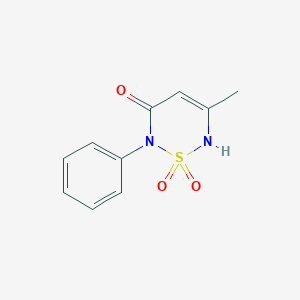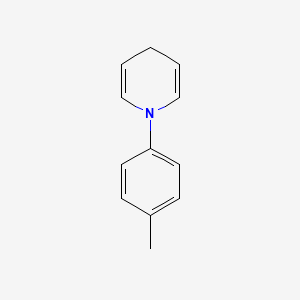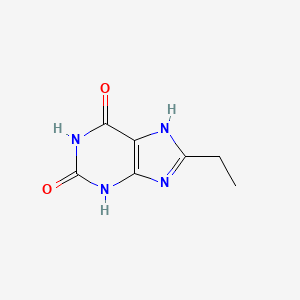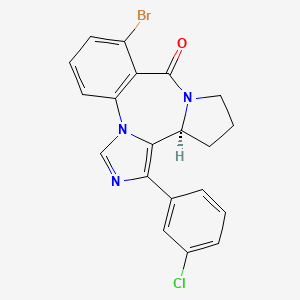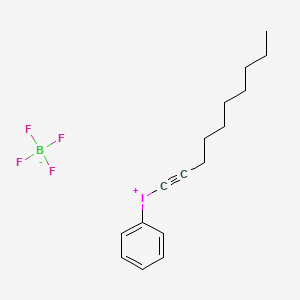
1,3-Hexadiene, 4-chloro-2,3-dimethyl-, (E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Hexadiene, 4-chloro-2,3-dimethyl-, (E)- is an organic compound characterized by its conjugated diene structure and the presence of a chlorine atom and two methyl groups. The (E)-configuration indicates that the substituents on the double bond are on opposite sides, which can influence the compound’s reactivity and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Hexadiene, 4-chloro-2,3-dimethyl-, (E)- typically involves the chlorination of 2,3-dimethyl-1,3-butadiene. This can be achieved through the addition of chlorine gas to the diene under controlled conditions to ensure the formation of the (E)-isomer. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity 1,3-Hexadiene, 4-chloro-2,3-dimethyl-, (E)-.
化学反应分析
Types of Reactions
1,3-Hexadiene, 4-chloro-2,3-dimethyl-, (E)- can undergo various chemical reactions, including:
Electrophilic Addition: The compound can react with electrophiles such as hydrogen halides (HX) to form addition products.
Oxidation: It can be oxidized to form epoxides or other oxygen-containing derivatives.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Electrophilic Addition: Reagents like hydrogen chloride (HCl) or bromine (Br2) in solvents such as carbon tetrachloride (CCl4).
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products
Electrophilic Addition: Formation of 4-chloro-2,3-dimethylhexane derivatives.
Oxidation: Formation of epoxides or diols.
Substitution: Formation of 4-methoxy-2,3-dimethylhexadiene derivatives.
科学研究应用
1,3-Hexadiene, 4-chloro-2,3-dimethyl-, (E)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,3-Hexadiene, 4-chloro-2,3-dimethyl-, (E)- involves its interaction with various molecular targets through its conjugated diene system. The compound can participate in Diels-Alder reactions, forming cyclohexene derivatives. Additionally, the presence of the chlorine atom and methyl groups can influence its reactivity and interaction with enzymes or receptors in biological systems.
相似化合物的比较
Similar Compounds
1,3-Butadiene: A simpler conjugated diene without substituents.
2,3-Dimethyl-1,3-butadiene: Lacks the chlorine atom but has similar methyl substituents.
4-Chloro-1,3-butadiene: Contains a chlorine atom but lacks the methyl groups.
Uniqueness
1,3-Hexadiene, 4-chloro-2,3-dimethyl-, (E)- is unique due to its specific combination of a conjugated diene system, chlorine atom, and methyl groups. This combination imparts distinct reactivity and physical properties, making it valuable in various chemical and industrial applications.
属性
CAS 编号 |
105949-72-2 |
|---|---|
分子式 |
C8H13Cl |
分子量 |
144.64 g/mol |
IUPAC 名称 |
4-chloro-2,3-dimethylhexa-1,3-diene |
InChI |
InChI=1S/C8H13Cl/c1-5-8(9)7(4)6(2)3/h2,5H2,1,3-4H3 |
InChI 键 |
RIDCARBEKJXPKS-UHFFFAOYSA-N |
规范 SMILES |
CCC(=C(C)C(=C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


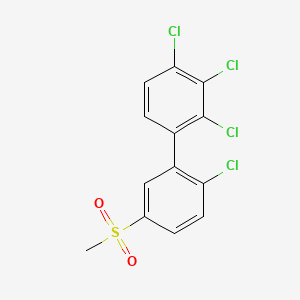
![3,3-Dimethyl-2-azabicyclo[2.2.2]oct-5-en-2-ol](/img/structure/B14336320.png)
![2,8-dihydroxy-6,10-dimethyl-4,12-dioxa-6,10-diazatricyclo[7.3.0.03,7]dodecane-5,11-dione](/img/structure/B14336325.png)
